molecular formula C10H10Br4 B096394 1,2,4,5-Tetrakis(bromomethyl)benzene CAS No. 15442-91-8

1,2,4,5-Tetrakis(bromomethyl)benzene

Cat. No.: B096394
CAS No.: 15442-91-8
M. Wt: 449.8 g/mol
InChI Key: UTXIKCCNBUIWPT-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(bromomethyl)benzene is a tetra-substituted aromatic compound with bromomethyl (–CH₂Br) groups at the 1, 2, 4, and 5 positions of the benzene ring. It is a critical intermediate in organic synthesis, particularly for constructing complex architectures like cyclophanes , covalent organic frameworks (COFs) , and hyper-crosslinked polymers . Its synthesis typically involves radical bromination of 1,2,4,5-tetramethylbenzene (durene) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, yielding the product in moderate to high purity . The compound’s tetrahedral symmetry and high reactivity toward nucleophilic substitution make it a versatile crosslinker in polymer chemistry and a precursor for luminescent metal-organic frameworks (MOFs) .

Preparation Methods

1,2,4,5-Tetrakis(bromomethyl)benzene can be synthesized through the bromination of 1,2,4,5-tetramethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

1,2,4,5-Tetrakis(bromomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide (NaN3) and potassium thiolate (KSR).

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthetic Chemistry Applications

Synthesis of Thiacyclophanes and Dendrimers

1,2,4,5-Tetrakis(bromomethyl)benzene is primarily used in the synthesis of thiacyclophanes and dendrimeric organoplatinum complexes. The compound acts as a versatile building block due to its four bromomethyl groups, which can undergo nucleophilic substitution reactions.

  • Thiacyclophanes : These compounds are characterized by sulfur atoms incorporated into their cyclic structures. The synthesis often involves the reaction of this compound with thiols under mild conditions.
  • Dendrimeric Organoplatinum Complexes : The bromomethyl groups facilitate the attachment of platinum complexes to the dendrimer's surface, enhancing their potential in catalysis and drug delivery systems .

Materials Science Applications

Polymer Chemistry

This compound serves as a cross-linking agent in polymer chemistry. Its tetrabrominated structure allows it to form networks with various polymers, leading to materials with improved thermal stability and mechanical properties.

ApplicationDescription
Cross-linking agentEnhances mechanical properties of polymers
Flame retardant additiveReduces flammability in polymer matrices

Medicinal Chemistry Applications

Ligand Development

The compound is also utilized in the development of tetrapodal imidazolium ligands. These ligands are significant in coordination chemistry and catalysis due to their ability to stabilize metal ions.

  • Tetrapodal Imidazolium Ligands : Synthesized by reacting this compound with various imidazoles. Studies have shown that these ligands exhibit promising activity in catalytic processes .

Case Studies

  • Diversity-Oriented Synthesis : A study demonstrated the use of this compound in creating novel spirocycles under operationally simple conditions. This approach highlights the compound's utility in generating diverse chemical libraries for drug discovery .
  • Coordination Complexes : Research involving the synthesis of tetrapodal imidazolium ligands showed that these compounds could effectively coordinate with various metal ions, indicating potential applications in catalysis and materials science .

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrakis(bromomethyl)benzene involves its high reactivity due to the presence of bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Reactivity

1,2,4,5-Tetrakis(bromomethyl)benzene is structurally distinct from isomers such as 1,3,5-tris(bromomethyl)benzene and 1,4-bis(bromomethyl)benzene due to its para-substituted symmetry. For example:

  • 1,4-Bis(bromomethyl)benzene (1,4-di-substituted) exhibits lower steric hindrance, enabling faster reaction kinetics in alkylation compared to the tetra-substituted analog .
  • 1,3,5-Tris(bromomethyl)benzene (trigonal symmetry) is less sterically crowded than the 1,2,4,5-tetra-substituted derivative, facilitating higher yields in cyclization reactions .

Table 1: Comparative Reactivity and Physical Properties

Compound Substitution Pattern Melting Point (°C) Heat of Formation (HOF, kJ/mol) Key Applications
This compound 1,2,4,5-tetra 160–162 –298 MOFs, COFs, crosslinked polymers
1,4-Bis(bromomethyl)benzene 1,4-di 95–97 –210 Linear polymers, surfactants
1,3,5-Tris(bromomethyl)benzene 1,3,5-tri 120–122 –265 Dendrimers, small-molecule synth

The tetra-substituted derivative’s lower HOF (–298 kJ/mol vs. –210 kJ/mol for the di-substituted analog) reflects its greater thermodynamic stability, likely due to symmetrical packing and reduced strain .

Functional Group Analogues

Replacing bromomethyl with other functional groups drastically alters chemical behavior:

  • 1,2,4,5-Tetrakis(alkylthio)benzenes (e.g., TPB, TEB): Sulfur-containing analogs like 1,2,4,5-tetrakis(isopropylthio)benzene (TPB) form conductive π-stacking dimers in their radical cationic states, unlike the bromomethyl derivative, which is non-conductive due to insulating C–Br bonds. TPB·⁺ exhibits a conductivity of 10⁻³ S/cm, attributed to shorter interdimeric distances (3.35 Å vs. 3.50 Å for TEB·⁺) .
  • 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H₄TCPB) : This carboxylated analog serves as a luminescent ligand in thorium-based MOFs, contrasting with the bromomethyl compound’s role as a crosslinker. H₄TCPB-based MOFs exhibit blue luminescence (λₑₘ = 450 nm) under UV light due to ligand-centered transitions .

Table 2: Functional Group-Dependent Properties

Compound Functional Group Key Property Application
This compound –CH₂Br High crosslinking efficiency Polymers, COFs
1,2,4,5-Tetrakis(isopropylthio)benzene –S-iPr π-Dimer conductivity (10⁻³ S/cm) Organic electronics
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene –COOH Ligand-based luminescence Luminescent MOFs

Structural Effects on Material Properties

The tetra-substituted bromomethyl derivative’s rigid geometry enhances microporosity in hyper-crosslinked polymers. For instance:

  • TMP3 (derived from this compound) exhibits a BET surface area of 620 m²/g and CO₂ uptake of 12.1 wt% at 273 K, outperforming analogs like TMP1 (1,4-di-substituted; 450 m²/g, 9.8 wt%) .
  • In COFs, its use produces frameworks with pore sizes <1.2 nm, ideal for gas separation, whereas bulkier substituents (e.g., tetrakis(4-formylphenyl)benzene) yield larger pores (2.0–3.0 nm) suited for catalysis .

Biological Activity

1,2,4,5-Tetrakis(bromomethyl)benzene (C10H10Br4), a polybrominated aromatic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interactions with biological systems, and implications for future research.

Chemical Structure and Properties

This compound consists of a benzene ring with four bromomethyl substituents. Its structure can be represented as follows:

C6H2(BrCH2)4\text{C}_6\text{H}_2(\text{BrCH}_2)_4

This compound is typically synthesized through the bromination of corresponding hydrocarbons using N-bromosuccinimide in organic solvents. The resulting product is a solid that can form crystals suitable for X-ray crystallography studies, revealing insights into its molecular packing and interactions .

Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial properties. In particular, this compound has been investigated for its potential to inhibit microbial growth. Studies suggest that the presence of bromine atoms enhances the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes .

Interaction with Biological Molecules

The compound has been utilized in the synthesis of various ligands and polymers that interact with biological molecules. For instance, it has been employed as a multifunctional initiator in the synthesis of block copolymers that demonstrate biocompatibility and potential applications in drug delivery systems . These interactions are critical for developing materials that can effectively target specific cells or tissues.

Study on Antimicrobial Activity

A study published in 2015 explored the antimicrobial effects of several brominated compounds, including this compound. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, demonstrating that this compound could serve as a potential candidate for antimicrobial agents .

CompoundMIC (µg/mL)
This compound32
Control (No treatment)>128

Synthesis of Ligands

Another notable application is in the synthesis of tetrapodal imidazolium ligands using this compound. These ligands have shown promise in catalysis and as precursors for metal-organic frameworks (MOFs). The study highlighted the efficiency of the reaction conditions used to create these ligands and their subsequent biological testing .

Research Findings

Recent investigations have focused on modifying this compound to enhance its biological activity. For example:

  • Modification Strategies : Researchers have explored adding functional groups to improve solubility and bioactivity. One study demonstrated that lipidation significantly increased the bioactivity of cyclic derivatives derived from this compound .
  • Mechanistic Insights : Understanding how brominated compounds interact at the molecular level provides insights into their mechanisms of action against microbial pathogens. This includes studying their effects on cell membrane integrity and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,2,4,5-tetrakis(bromomethyl)benzene?

  • Methodological Answer : The compound is typically synthesized via radical bromination of 1,2,4,5-tetramethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., dibenzoyl peroxide) in tetrachloromethane at 77°C. However, yields are often low (~15%) due to steric hindrance and competing side reactions. To improve efficiency, strict control of stoichiometry (4:1 molar ratio of NBS to tetramethylbenzene) and reaction time (≤1 hour) is critical . Alternative routes involve stepwise bromination or solvent optimization (e.g., using DMF for better solubility) .

Q. How can purification challenges associated with this compound be addressed?

  • Methodological Answer : After synthesis, the crude product often contains unreacted starting materials and byproducts. A standard protocol involves repeated washing with diethyl ether (4 × 10 mL) to remove polar impurities, followed by vacuum drying. Recrystallization from chloroform or dichloromethane can further enhance purity, though care must be taken to avoid decomposition due to hygroscopicity .

Advanced Research Questions

Q. What structural insights can be gained from crystallographic analysis of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals that the bromomethyl groups participate in C–H···Br and Br···Br interactions, which dictate molecular packing. For example, in this compound, these interactions stabilize a layered structure, while ortho-substituted analogs exhibit C–H···π interactions. Such analyses inform the design of supramolecular architectures and guide solvent selection for crystallization .

Q. How does this compound function as a precursor for catalytic ligands?

  • Methodological Answer : The compound reacts with N-alkylimidazoles (e.g., N-methylimidazole) in DMF at 80°C to form tetrakis(N-benzimidazoliummethyl)benzene salts. These ligands, when paired with transition metals (e.g., Pd), show high catalytic activity in direct arylation reactions of heteroaromatics (e.g., thiazoles, furans). Key parameters include a 4:1 molar ratio of imidazole to bromomethyl precursor and 12-hour reaction times .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The compound serves as a crosslinker in hyper-crosslinked polymers (HCPs) for gas storage. For example, Friedel-Crafts alkylation with triptycene monomers and AlCl₃ yields microporous networks (e.g., TMP3) with high surface areas (~500 m²/g). These materials exhibit exceptional CO₂/N₂ selectivity (up to 40:1) and hydrogen uptake (~1.5 wt% at 77 K), validated via solid-state ¹³C NMR and gas adsorption isotherms .

Q. How can MOFs derived from this compound be synthesized under mild conditions?

  • Methodological Answer : Zr(IV)- and Ce(IV)-based MOFs (e.g., M-CAU-24) are synthesized in 15 minutes using 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H₄TCPB) under mild solvothermal conditions (80°C, DMF/water). The resulting scu-topology frameworks show ligand-centered luminescence, useful for sensing applications. Characterization via PXRD and TGA confirms thermal stability up to 400°C .

Q. Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Methodological Answer : The compound is hygroscopic and releases HBr upon decomposition. Use anhydrous conditions (glovebox) for synthesis, and store under inert gas (Ar/N₂) at −20°C. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Properties

IUPAC Name

1,2,4,5-tetrakis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXIKCCNBUIWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1CBr)CBr)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301157
Record name 1,2,4,5-Tetrakis(bromomethyl)benzene
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Molecular Weight

449.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15442-91-8
Record name 15442-91-8
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Record name 1,2,4,5-Tetrakis(bromomethyl)benzene
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Record name 1,2,4,5-Tetrakis(bromomethyl)benzene
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Retrosynthesis Analysis

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